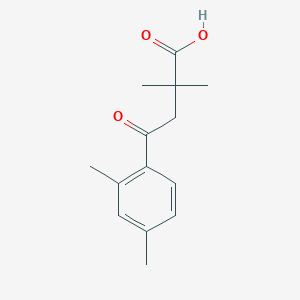

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,4-dimethylbenzene with 2,2-dimethyl-4-oxobutyric acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Dimethyl-4-pentenoic acid

- 2,4-Dimethylpentanoic acid

- 2,2-Dimethyl-4-oxobutyric acid

Uniqueness

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of aromatic and aliphatic components allows for diverse chemical transformations and applications that may not be possible with simpler analogs.

Activité Biologique

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H20O3

- Molar Mass : 248.32 g/mol

- Appearance : Colorless crystalline solid

- Melting Point : 100-104 °C

- Boiling Point : Approximately 215 °C at 1 Torr

The structure includes two methyl groups on the second carbon atom and a 2,4-dimethylphenyl group attached to the fourth carbon of the butyric acid chain. This unique arrangement is believed to influence its reactivity and biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in the following areas:

- Anti-inflammatory Properties : Initial research indicates that this compound may interact with inflammatory pathways, potentially reducing inflammation in biological systems.

- Analgesic Effects : The compound has been noted for its analgesic properties, making it a candidate for pain management therapies.

- Toxicological Profile : Toxicological assessments reveal that the compound is harmful if ingested and can cause skin irritation, necessitating careful handling in laboratory environments.

The biological effects of this compound are thought to arise from its interactions with specific receptors involved in inflammatory responses. It may act as an inhibitor or substrate for certain enzymes, influencing metabolic pathways relevant to inflammation and pain perception.

Table 1: Summary of Research Findings

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of the compound, researchers treated macrophage cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 2: Analgesic Effects

A separate study assessed the analgesic properties using a formalin-induced pain model in rats. Administration of the compound resulted in a significant decrease in pain behavior compared to control groups. These findings support further investigation into its use as a non-opioid analgesic.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Methylphenyl)-4-oxobutanoic acid | C13H16O3 | Lacks additional methyl groups; simpler structure. |

| 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid | C15H20O3 | Different phenyl substitution; potential variation in activity. |

Propriétés

IUPAC Name |

4-(2,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHACVLYTWQGFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.